![molecular formula C8H14ClN3 B2679631 (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 1989659-54-2](/img/structure/B2679631.png)
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride”, pyrazole derivatives have been synthesized and studied for their diverse pharmacological effects . The synthesis of these compounds typically involves elemental microanalysis, FTIR, and 1H NMR techniques .
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazoles, including our compound, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression . These findings highlight their potential as effective antimalarial agents.
Molecular Docking Studies
Compound 13’s in vitro antipromastigote activity was further justified through molecular docking studies. It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. This computational analysis supports its efficacy as an antileishmanial agent .
Fluorescent Pyrazolo[1,5-a]pyrimidines
The condensation of 5-amino-pyrazoles with enynones provides access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines. These compounds have potential applications in organic chemistry and medicinal research .
Other Unexplored Fields
While the above applications are well-documented, there may be additional unexplored areas where this compound could prove valuable. Researchers should investigate its potential in drug discovery, neuropharmacology, or other relevant domains.
properties
IUPAC Name |
(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-9)7(5-10-11)6-2-3-6;/h5-6H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGHQJRRIZNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride |
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